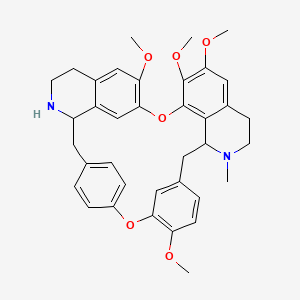

N'-Nor-D-tetrandrine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N'-Nor-D-tetrandrine is a natural product found in Trepobates and Stephania with data available.

Scientific Research Applications

Neuroprotective Effects

N'-Nor-D-tetrandrine has demonstrated potential neuroprotective effects, particularly in the context of vascular dementia. Studies have shown that it can improve behavioral impairments and reduce neuronal necrosis and pathological damage in the hippocampus, suggesting its application in chronic vascular dementia treatment (Lv et al., 2016).

Anti-Arthritis Mechanism

It also exhibits properties that could be beneficial in rheumatoid arthritis (RA) treatment. Research indicates that this compound can restore the balance between T helper (Th) 17 cells and regulatory T (Treg) cells, potentially alleviating the severity of arthritis (Yuan et al., 2016).

Cardiac Hypertrophy Intervention

In the field of cardiovascular diseases, this compound has been studied for its potential to block cardiac hypertrophy by disrupting reactive oxygen species–dependent ERK1/2 signalling (Shen et al., 2010).

Drug Delivery System Enhancement

This compound has been incorporated into drug delivery systems to enhance oral bioavailability. For instance, a phospholipid complex loaded with lipid nanocapsules was developed to improve the solubility and absorption of this compound (Zhao et al., 2013).

Cardiovascular Effects and Mechanisms

It also demonstrates various cardiovascular effects. Its primary action appears to be vasodilatory, which contributes to its antihypertensive action. This compound inhibits vascular contraction and multiple Ca2+ entry pathways, suggesting its utility in hypertension treatment (Kwan & Achike, 2002).

Ebola Virus Inhibition

Significantly, this compound has been identified as an effective small molecule in inhibiting the Ebola virus. Its role in the biosynthesis of tetrandrine in Stephania tetrandra highlights its potential in synthetic biology and metabolic engineering (Li et al., 2020).

Inflammatory Pulmonary Diseases

In the context of pulmonary diseases, this compound has shown efficacy in treating silicosis, asthma, and pulmonary hypertension. Its anti-inflammatory, antifibrogenetic, and immunomodulating effects underscore its potential therapeutic value (Xie et al., 2002).

Cardioprotection in Ischemia–Reperfusion Injury

This compound offers cardioprotection in ischemia–reperfusion injury, potentially involving JAK3/STAT3/Hexokinase II signaling pathways. This underscores its potential in cardiovascular therapy (Zhang et al., 2017).

Antitumor Properties

This compound has been observed to induce cell cycle arrest and apoptosis in various cancer cell types, indicating its potential as a chemopreventive agent or a treatment for certain cancers (Lee et al., 2002).

Properties

CAS No. |

70191-82-1 |

|---|---|

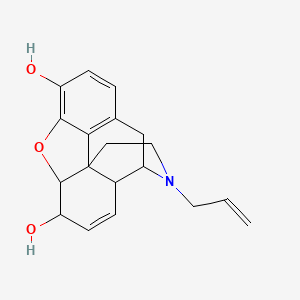

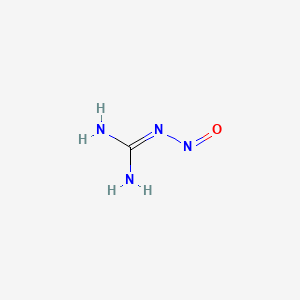

Molecular Formula |

C37H40N2O6 |

Molecular Weight |

608.7 g/mol |

IUPAC Name |

9,20,21,25-tetramethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |

InChI |

InChI=1S/C37H40N2O6/c1-39-15-13-25-20-34(42-4)36(43-5)37-35(25)29(39)17-23-8-11-30(40-2)32(18-23)44-26-9-6-22(7-10-26)16-28-27-21-33(45-37)31(41-3)19-24(27)12-14-38-28/h6-11,18-21,28-29,38H,12-17H2,1-5H3 |

InChI Key |

LHIFPLJVJKKRTD-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CCN6)OC)O3)C=C5)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CCN6)OC)O3)C=C5)OC)OC |

| 38769-08-3 | |

Synonyms |

N-(2)-nor-d-tetrandrine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,9R,10R,12S)-12-Hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1196779.png)

![methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-(3,4,5-trimethoxy-4,6-dimethyloxan-2-yl)oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1196800.png)